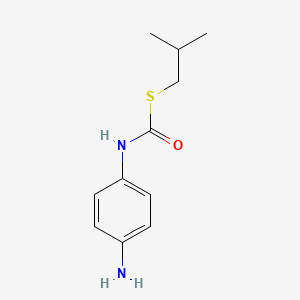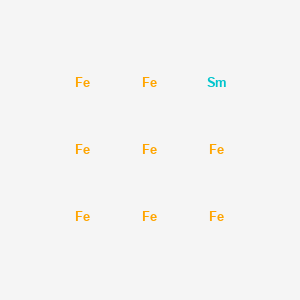
Iron;samarium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-samarium compounds are fascinating materials that combine the properties of iron and samarium, a rare-earth element. Samarium, with the atomic number 62, belongs to the lanthanide series and is known for its unique magnetic and catalytic properties . When combined with iron, these compounds exhibit remarkable magnetic, electronic, and catalytic behaviors, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron-samarium compounds can be synthesized using several methods, including:
Ceramic Method: This involves heating a mixture of iron and samarium oxides at high temperatures to form the desired compound.
Sealed Tube Method: This method is used when the reactants or products are sensitive to air or moisture.
Co-Precipitation Method: This involves dissolving soluble salts of iron and samarium in a solution, followed by precipitation as hydroxides or oxalates.
Industrial Production Methods
Industrial production of iron-samarium compounds often involves large-scale versions of the above methods. The ceramic method is particularly popular due to its simplicity and scalability. Additionally, advanced techniques like spray-drying and freeze-drying are employed to produce fine powders with uniform particle sizes .
Chemical Reactions Analysis
Types of Reactions
Iron-samarium compounds undergo various chemical reactions, including:
Oxidation: Samarium readily oxidizes in air to form samarium(III) oxide (Sm₂O₃).
Reduction: Samarium(II) iodide (SmI₂) is a powerful reducing agent used in organic synthesis.
Substitution: Samarium can react with halogens to form samarium halides, such as samarium(III) chloride (SmCl₃).
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen at elevated temperatures.
Reduction: Use of samarium(II) iodide in organic solvents.
Substitution: Reaction with halogens like chlorine or bromine at room temperature.
Major Products
Oxidation: Samarium(III) oxide (Sm₂O₃).
Reduction: Various organic compounds reduced by SmI₂.
Substitution: Samarium halides (e.g., SmCl₃, SmBr₃).
Scientific Research Applications
Iron-samarium compounds have diverse applications in scientific research:
Magnetic Materials: Samarium-cobalt magnets are known for their high magnetic strength and thermal stability, making them ideal for high-temperature applications.
Optoelectronics: Samarium-based compounds are investigated for their potential in optoelectronic devices and spintronics.
Biomedical Imaging: Samarium-based nanoparticles are used in bio-tissue fluorescence imaging due to their unique optical properties.
Mechanism of Action
The mechanism of action of iron-samarium compounds varies depending on their application:
Magnetic Properties: The iron content in samarium-cobalt magnets controls the formation of a diamond-shaped cellular structure that enhances domain wall pinning, leading to high coercivity.
Catalytic Activity: Samarium(II) iodide acts as a single-electron reducing agent, forming ketyl radicals that facilitate the reduction of organic compounds.
Optoelectronic Properties: The unique electronic structure of samarium ions contributes to the half-metallic nature of magnesium-based spinels, making them suitable for spintronic applications.
Comparison with Similar Compounds
Iron-samarium compounds can be compared with other rare-earth iron compounds, such as:
Neodymium-Iron-Boron (NdFeB): Known for their high magnetic strength but lower thermal stability compared to samarium-cobalt magnets.
Europium-Iron Compounds: Used in phosphors and optoelectronic devices, but with different electronic and magnetic properties compared to samarium compounds.
Gadolinium-Iron Compounds: Known for their magnetic refrigeration properties, but less commonly used in high-temperature applications.
Conclusion
Iron-samarium compounds are versatile materials with significant potential in various scientific and industrial fields. Their unique magnetic, catalytic, and optoelectronic properties make them valuable for applications ranging from high-performance magnets to advanced biomedical imaging techniques. Continued research and development in this area promise to unlock even more exciting applications for these remarkable compounds.
Properties
CAS No. |
61642-23-7 |
|---|---|
Molecular Formula |
Fe8Sm |
Molecular Weight |
597.1 g/mol |
IUPAC Name |
iron;samarium |
InChI |
InChI=1S/8Fe.Sm |
InChI Key |
ICPIIKBBNHMOAR-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


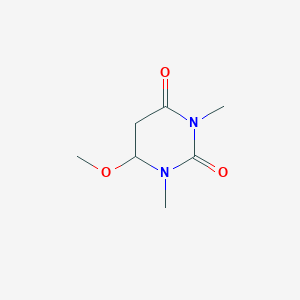
![1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14564715.png)
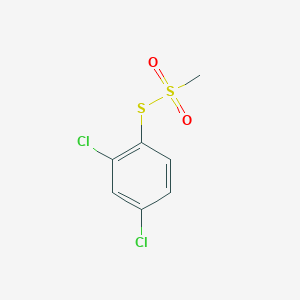
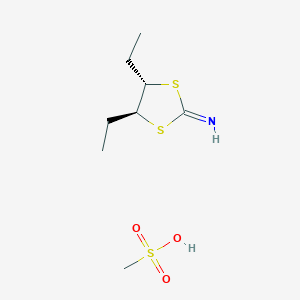
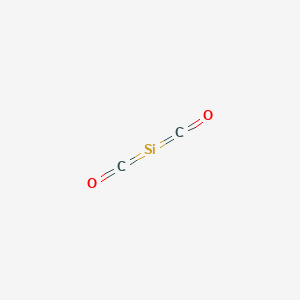
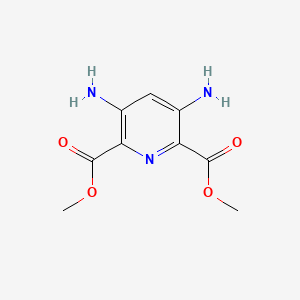

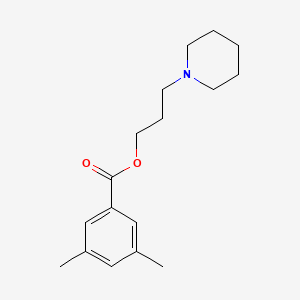
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl-](/img/structure/B14564752.png)
![2-[(Butylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14564754.png)
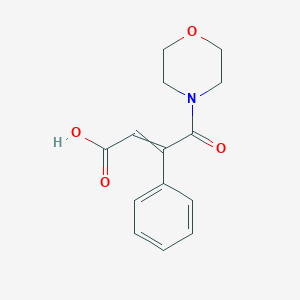
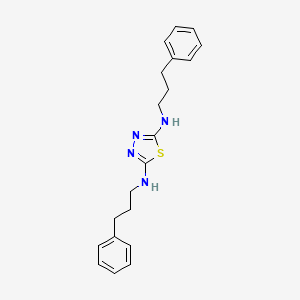
![4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14564780.png)
